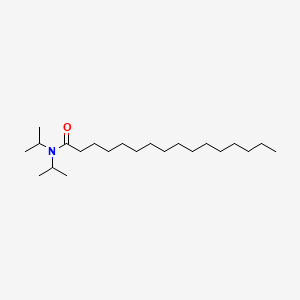
Hexadecanamide, N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(1-methylethyl)hexadecan-1-amide is an organic compound with the molecular formula C22H45NOThis compound is characterized by its long hydrocarbon chain and amide functional group, making it a significant molecule in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:
Reactants: Hexadecanoic acid and isopropylamine.
Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus trichloride.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(1-methylethyl)hexadecan-1-amide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products, enhancing efficiency.
Catalysts: Catalysts such as acidic or basic resins may be used to accelerate the reaction.
Purification: The final product is purified using techniques like distillation or crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
N,N-Bis(1-methylethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted amides and other derivatives.
科学的研究の応用
N,N-Bis(1-methylethyl)hexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products.
作用機序
The mechanism by which N,N-Bis(1-methylethyl)hexadecan-1-amide exerts its effects involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
N,N-Diisopropylhexadecanamide: Similar structure but different substituents on the amide nitrogen.
N,N-Dimethylhexadecanamide: Contains methyl groups instead of isopropyl groups.
Hexadecanamide: Lacks the N,N-bis(1-methylethyl) substituents.
Uniqueness
N,N-Bis(1-methylethyl)hexadecan-1-amide is unique due to its specific structural features, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring surface activity and emulsification .
特性
CAS番号 |
57413-34-0 |
|---|---|
分子式 |
C22H45NO |
分子量 |
339.6 g/mol |
IUPAC名 |
N,N-di(propan-2-yl)hexadecanamide |
InChI |
InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3 |
InChIキー |
SPFIEWHOPDAJLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


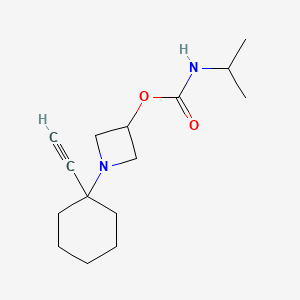
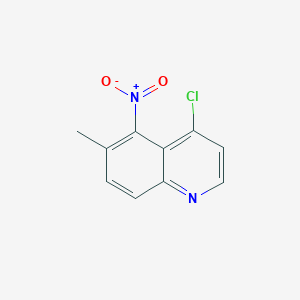
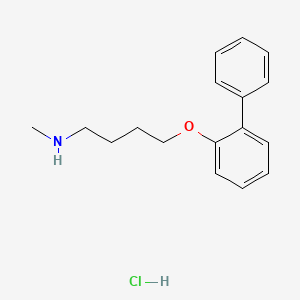
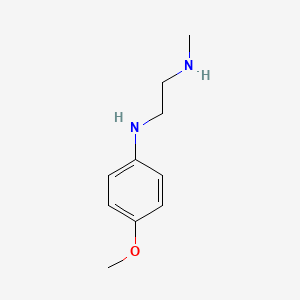
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
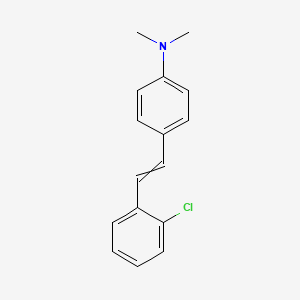
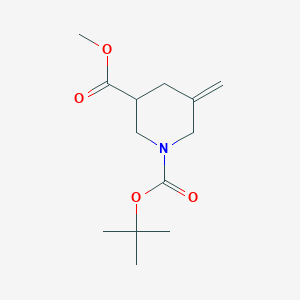
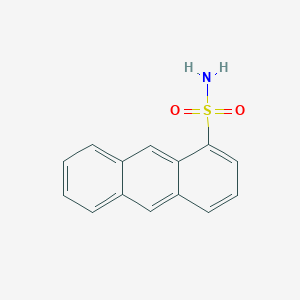
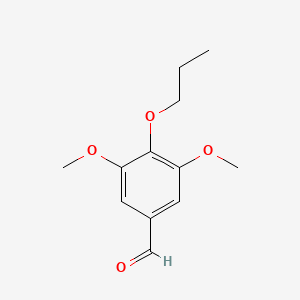
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
